molecular formula C8H7BFNO2 B13470125 [2-(Cyanomethyl)-4-fluorophenyl]boronic acid

[2-(Cyanomethyl)-4-fluorophenyl]boronic acid

Cat. No.: B13470125
M. Wt: 178.96 g/mol
InChI Key: YCVGQRYRTXPILC-UHFFFAOYSA-N
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Description

[2-(Cyanomethyl)-4-fluorophenyl]boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyanomethyl and a fluorine group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Cyanomethyl)-4-fluorophenyl]boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, and in the presence of a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to handle the reagents and catalysts efficiently. This method ensures high yields and purity of the final product while minimizing waste and reaction time .

Chemical Reactions Analysis

Types of Reactions

[2-(Cyanomethyl)-4-fluorophenyl]boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Acids and Bases: For hydrolysis reactions.

Major Products Formed

    Biaryls: From Suzuki-Miyaura coupling.

    Phenols: From oxidation and hydrolysis reactions.

Mechanism of Action

The mechanism of action of [2-(Cyanomethyl)-4-fluorophenyl]boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved in its biological applications are still under investigation, but it is believed to interact with cellular components through boron-oxygen interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(Cyanomethyl)-4-fluorophenyl]boronic acid is unique due to the presence of both a cyanomethyl and a fluorine group on the phenyl ring. This combination of substituents imparts distinct electronic and steric properties, making it a versatile reagent in various chemical transformations. The fluorine atom increases the compound’s stability and reactivity, while the cyanomethyl group enhances its ability to participate in cross-coupling reactions .

Properties

Molecular Formula

C8H7BFNO2

Molecular Weight

178.96 g/mol

IUPAC Name

[2-(cyanomethyl)-4-fluorophenyl]boronic acid

InChI

InChI=1S/C8H7BFNO2/c10-7-1-2-8(9(12)13)6(5-7)3-4-11/h1-2,5,12-13H,3H2

InChI Key

YCVGQRYRTXPILC-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)F)CC#N)(O)O

Origin of Product

United States

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